molecular formula C9H9BrO B15128500 2-(2-Bromobenzyl)oxirane

2-(2-Bromobenzyl)oxirane

Cat. No.: B15128500
M. Wt: 213.07 g/mol
InChI Key: JZRUNNCPHWHUKL-UHFFFAOYSA-N
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Description

2-(2-Bromobenzyl)oxirane is an organic compound with the molecular formula C9H9BrO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of a bromobenzyl group attached to the oxirane ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromobenzyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the bromination of benzyl alcohol followed by epoxidation. The bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The subsequent epoxidation is carried out using peracids or other suitable oxidizing agents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Ring-Opening Reactions: Production of diols or other functionalized compounds.

    Oxidation and Reduction: Formation of ketones or alcohols.

Scientific Research Applications

2-(2-Bromobenzyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The bromobenzyl group can also participate in various reactions, enhancing the compound’s reactivity. Molecular targets include nucleophiles such as amines, thiols, and hydroxides, which can open the oxirane ring or replace the bromine atom .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzyl)oxirane
  • 2-(2-Fluorobenzyl)oxirane
  • 2-(2-Iodobenzyl)oxirane

Uniqueness

2-(2-Bromobenzyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is a better leaving group than chlorine and fluorine, making nucleophilic substitution reactions more efficient. Additionally, the size and polarizability of the bromine atom influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]oxirane

InChI

InChI=1S/C9H9BrO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2

InChI Key

JZRUNNCPHWHUKL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=CC=C2Br

Origin of Product

United States

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